molecular formula C14H14BrClN2O2 B2698429 5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1351602-14-6

5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2698429
CAS No.: 1351602-14-6
M. Wt: 357.63
InChI Key: LCPMYJMVXSRNSS-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzamide core substituted with bromine, chlorine, and a cyclopropyl group attached to a pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the halogenation of a benzamide precursor to introduce the bromine and chlorine substituents. This can be achieved using reagents such as bromine and thionyl chloride under controlled conditions .

The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable precursor is treated with a cyclopropylating agent. The final step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinone ring and the benzamide core.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .

Scientific Research Applications

5-Bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    5-Bromo-2-chloro-N-isopropylbenzamide: Differing by the presence of an isopropyl group instead of a cyclopropyl group.

    5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Featuring a pyrimidine ring instead of a benzamide core.

    5-Bromo-2-chloropyridine: Lacking the amide and pyrrolidinone functionalities.

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN2O2/c15-8-1-4-12(16)11(5-8)14(20)17-9-6-13(19)18(7-9)10-2-3-10/h1,4-5,9-10H,2-3,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPMYJMVXSRNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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